![molecular formula C15H13N3O B1366908 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 58589-02-9](/img/structure/B1366908.png)
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, commonly known as MOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOA is a heterocyclic organic compound that contains an oxadiazole ring and an aniline group. The compound has a molecular formula of C15H13N3O, and its molecular weight is 251.29 g/mol.
Aplicaciones Científicas De Investigación
-
High Power Applications
- Field : Materials Chemistry
- Application : The compound could potentially be used in the fabrication of NiO/β-Ga2O3 heterojunctions for high power applications .
- Method : The heterojunctions are deposited using confined magnetic field-based sputtering at different oxygen flow rates .
- Results : The performance of the heterojunctions improved with the insertion of a p-NiO interlayer, reducing leakage current and increasing breakdown voltage .
-
Diode Applications
- Field : Electrical Engineering
- Application : While the specific compound isn’t mentioned, diodes have a wide range of applications, including rectifiers, regulators, clippers, and clampers .
- Method : The application method would depend on the specific type of diode and its intended use .
- Results : The outcomes would also depend on the specific application, but could include things like waveform output for clippers and clampers, or regulated voltage for regulators .
-
Medical Imaging
- Field : Medical Imaging
- Application : While the specific compound isn’t mentioned, there is ongoing research into how to adapt natural pretrained vision models for use in the medical domain .
- Method : This would likely involve machine learning techniques and the use of large datasets .
- Results : The goal would be to improve the accuracy and effectiveness of medical imaging .
-
High Power Applications
- Field : Materials Chemistry
- Application : The compound could potentially be used in the fabrication of NiO/β-Ga2O3 heterojunctions for high power applications .
- Method : The heterojunctions are deposited using confined magnetic field-based sputtering at different oxygen flow rates .
- Results : The performance of the heterojunctions improved with the insertion of a p-NiO interlayer, reducing leakage current and increasing breakdown voltage .
-
Diode Applications
- Field : Electrical Engineering
- Application : While the specific compound isn’t mentioned, diodes have a wide range of applications, including rectifiers, regulators, clippers, and clampers .
- Method : The application method would depend on the specific type of diode and its intended use .
- Results : The outcomes would also depend on the specific application, but could include things like waveform output for clippers and clampers, or regulated voltage for regulators .
-
Medical Imaging
- Field : Medical Imaging
- Application : While the specific compound isn’t mentioned, there is ongoing research into how to adapt natural pretrained vision models for use in the medical domain .
- Method : This would likely involve machine learning techniques and the use of large datasets .
- Results : The goal would be to improve the accuracy and effectiveness of medical imaging .
Propiedades
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBXPKLIIMPHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482957 |
Source


|
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
58589-02-9 |
Source


|
| Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


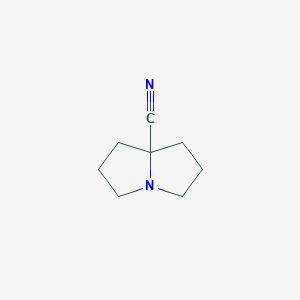
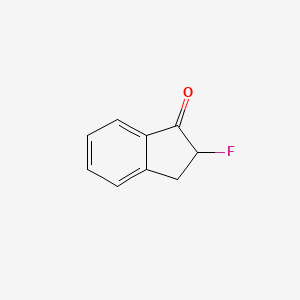
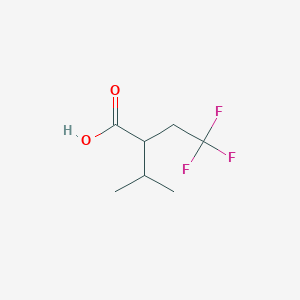
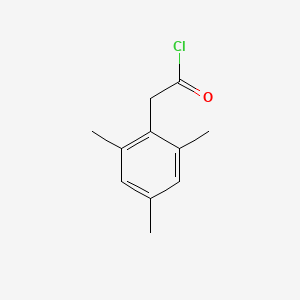
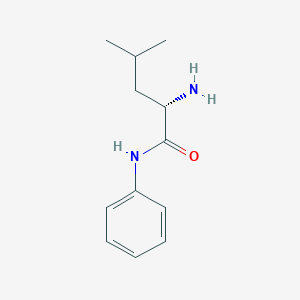
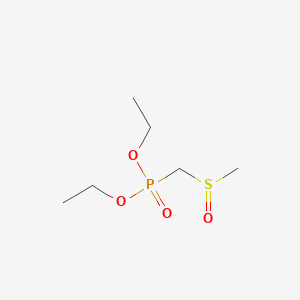
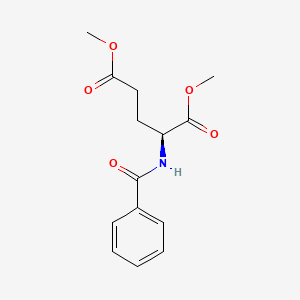
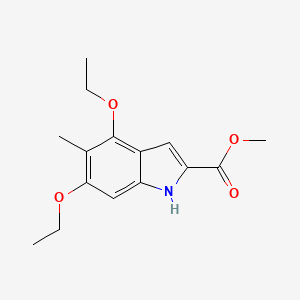
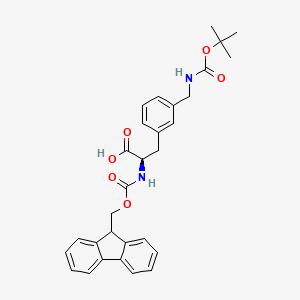
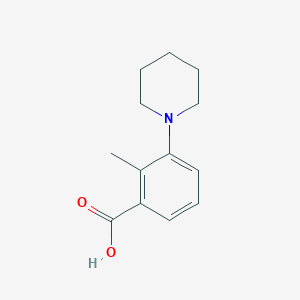


![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)